molecular formula C16H21NO3 B13467763 Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13467763
M. Wt: 275.34 g/mol
InChI Key: CQOVMZQGVAULBM-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)-6-azaspiro[34]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C16H21NO3/c18-10-14-8-16(9-14)6-7-17(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2

InChI Key

CQOVMZQGVAULBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CO)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to introduce the benzyl ester group. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, as well as the use of continuous flow reactors to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Benzyl 2-(carboxymethyl)-6-azaspiro[3.4]octane-6-carboxylate.

    Reduction: Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-methanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • 2-azaspiro[3.4]octane derivatives

Uniqueness

Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of both a hydroxymethyl group and a benzyl ester group on the spirocyclic core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Biological Activity

Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

  • Chemical Formula : C₁₃H₁₇N₁O₃
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 1440961-75-0

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing readily available starting materials to form the spiro structure.
  • Functional Group Modifications : Introducing hydroxymethyl and carboxylate groups to enhance biological activity.

This compound exhibits several biological activities, primarily through its interaction with specific receptors and enzymes in the body:

  • Monoacylglycerol Lipase Modulation : This compound has been identified as a modulator of monoacylglycerol lipase, which is involved in lipid metabolism and has implications for pain management and inflammation control .

Pharmacological Effects

  • Antinociceptive Activity : Studies indicate that compounds with similar structures may exhibit pain-relieving effects, suggesting potential applications in analgesia.
  • Anti-inflammatory Properties : The modulation of lipid pathways can lead to reduced inflammation, making it a candidate for treating inflammatory diseases.

Study 1: Pain Management

A recent study investigated the efficacy of spirocyclic compounds, including this compound, in animal models of chronic pain. Results showed significant reductions in pain responses compared to control groups, indicating its potential as an analgesic agent.

Study 2: Inflammation Reduction

Another study focused on the anti-inflammatory properties of related azaspiro compounds. The findings demonstrated that these compounds could significantly inhibit pro-inflammatory cytokines in vitro, supporting their role in managing inflammatory conditions.

Data Table: Biological Activity Overview

Activity Type Mechanism Effectiveness
AntinociceptiveMonoacylglycerol lipase modulationSignificant reduction
Anti-inflammatoryCytokine inhibitionNotable decrease

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